![molecular formula C9H12ClN3O2 B2471872 3-[(2-氨基乙酰基)氨基]苯甲酰胺;盐酸盐 CAS No. 2305256-04-4](/img/structure/B2471872.png)
3-[(2-氨基乙酰基)氨基]苯甲酰胺;盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Aminoacetyl)amino]benzamide;hydrochloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminoacetyl group attached to a benzamide core, with a hydrochloride salt form that enhances its solubility and stability.
科学研究应用
3-[(2-Aminoacetyl)amino]benzamide;hydrochloride has a wide range of applications in scientific research:
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Aminoacetyl)amino]benzamide;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzamide, which undergoes reduction to form 3-aminobenzamide.
Formation of the Aminoacetyl Group: The 3-aminobenzamide is then reacted with glycine or its derivatives to introduce the aminoacetyl group.
Hydrochloride Salt Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, which improves its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of 3-[(2-Aminoacetyl)amino]benzamide;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-[(2-Aminoacetyl)amino]benzamide;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often conducted in polar solvents with or without catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
作用机制
The mechanism of action of 3-[(2-Aminoacetyl)amino]benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . This inhibition can modulate various biochemical pathways, leading to therapeutic effects in certain medical conditions .
相似化合物的比较
Similar Compounds
3-Aminobenzamide: Shares the benzamide core but lacks the aminoacetyl group, resulting in different chemical properties and biological activities.
2,3-Dimethoxybenzamide: Contains methoxy groups instead of the aminoacetyl group, leading to variations in reactivity and applications.
3-Acetoxy-2-methylbenzamide:
Uniqueness
3-[(2-Aminoacetyl)amino]benzamide;hydrochloride is unique due to the presence of the aminoacetyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, stability, and potential for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
3-[(2-aminoacetyl)amino]benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.ClH/c10-5-8(13)12-7-3-1-2-6(4-7)9(11)14;/h1-4H,5,10H2,(H2,11,14)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVMPVBGGAWBOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CN)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]-7-(3-hydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2471793.png)
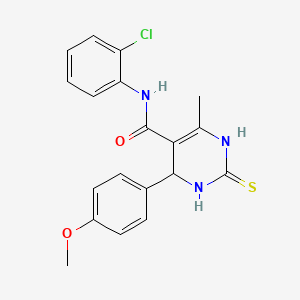
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B2471797.png)
![(3E)-4-[2-(3-chlorophenoxy)phenyl]but-3-en-2-one](/img/structure/B2471798.png)
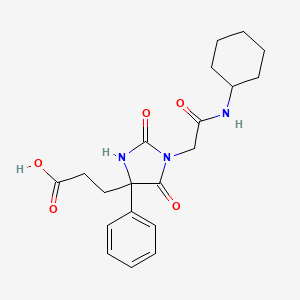

![4-{3-[(5-Chloro-2-methoxyphenyl)amino]propanoyl}morpholine-3-carbonitrile](/img/structure/B2471802.png)
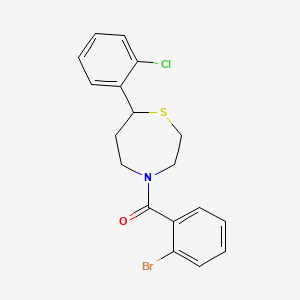
![N'-(5-chloro-2-methoxyphenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]ethanediamide](/img/structure/B2471805.png)
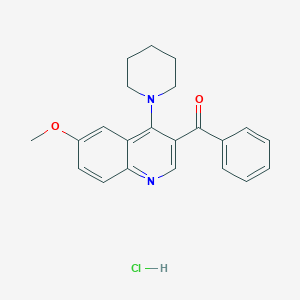
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2471808.png)
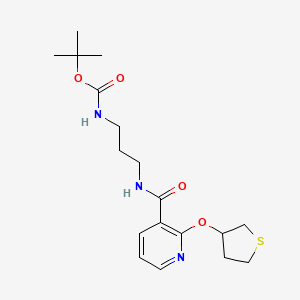
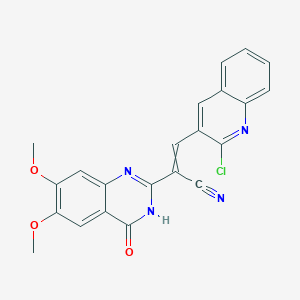
![(Z)-3-[2-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2471812.png)
